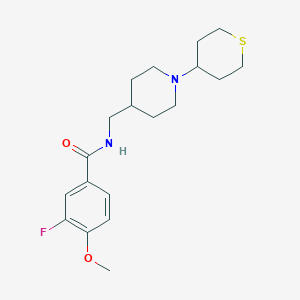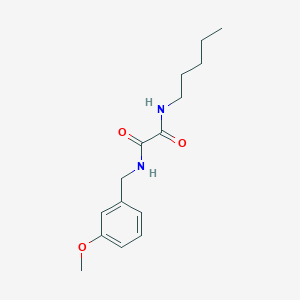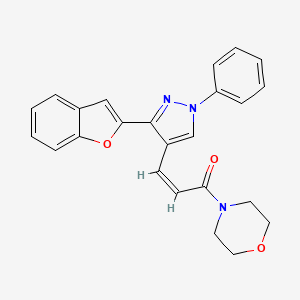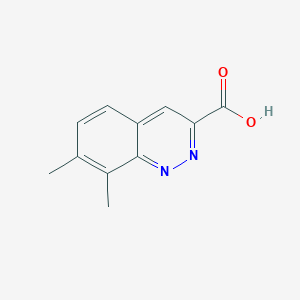
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as DFP-10917, is a small molecule compound that has been studied for its potential use in cancer treatment. This compound belongs to a class of compounds known as enamide derivatives, which have been shown to have anti-cancer properties.
作用机制
The exact mechanism of action of (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival and growth. By inhibiting Hsp90, this compound may disrupt these processes and lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
实验室实验的优点和局限性
One advantage of using (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide in lab experiments is that it has shown anti-cancer activity against a variety of cancer cell lines, suggesting that it may have broad-spectrum anti-cancer effects. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in cancer treatment.
未来方向
There are several potential future directions for research on (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide. One area of research could focus on optimizing the synthesis of this compound to improve its efficacy and reduce its toxicity. Another area of research could focus on identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, future research could explore the potential use of this compound in combination with other anti-cancer agents to improve its efficacy and reduce the likelihood of drug resistance.
合成方法
The synthesis of (E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide involves several steps, including the reaction of 2,6-difluorobenzaldehyde with malononitrile to form 2,6-difluorobenzylidenemalononitrile. This compound is then reacted with ethyl acetoacetate to form ethyl 2,6-difluoro-3-oxo-4-phenylbut-2-enoate. The final step involves the reaction of this compound with 1-bromo-3-chloropropane to form this compound.
科学研究应用
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound has anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast cancer.
属性
IUPAC Name |
(E)-N-(1-cyanopropyl)-3-(2,6-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c1-2-9(8-16)17-13(18)7-6-10-11(14)4-3-5-12(10)15/h3-7,9H,2H2,1H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBSHSZNLJFAI-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate](/img/structure/B2811468.png)



![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811477.png)

![5-Bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2811479.png)
![3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2811481.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2811482.png)

![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)

![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)